Methyl 2-((3-((2,4-di-tert-butyl-5-((methoxycarbonyl)oxy)phenyl)amino)-3-oxoprop-1-en-1-yl)amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((3-((2,4-di-tert-butyl-5-((methoxycarbonyl)oxy)phenyl)amino)-3-oxoprop-1-en-1-yl)amino)benzoate is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3-((2,4-di-tert-butyl-5-((methoxycarbonyl)oxy)phenyl)amino)-3-oxoprop-1-en-1-yl)amino)benzoate typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-((3-((2,4-di-tert-butyl-5-((methoxycarbonyl)oxy)phenyl)amino)-3-oxoprop-1-en-1-yl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 2-((3-((2,4-di-tert-butyl-5-((methoxycarbonyl)oxy)phenyl)amino)-3-oxoprop-1-en-1-yl)amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Methyl 2-((3-((2,4-di-tert-butyl-5-((methoxycarbonyl)oxy)phenyl)amino)-3-oxoprop-1-en-1-yl)amino)benzoate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biochemical pathways, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Di-tert-butyl-4-methoxyphenol
- 2,6-Di-tert-butyl-4-methylphenol
- 2,4-Ditert butyl phenol
Uniqueness
Methyl 2-((3-((2,4-di-tert-butyl-5-((methoxycarbonyl)oxy)phenyl)amino)-3-oxoprop-1-en-1-yl)amino)benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C27H34N2O6 |
---|---|
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
methyl 2-[[(E)-3-(2,4-ditert-butyl-5-methoxycarbonyloxyanilino)-3-oxoprop-1-enyl]amino]benzoate |
InChI |
InChI=1S/C27H34N2O6/c1-26(2,3)18-15-19(27(4,5)6)22(35-25(32)34-8)16-21(18)29-23(30)13-14-28-20-12-10-9-11-17(20)24(31)33-7/h9-16,28H,1-8H3,(H,29,30)/b14-13+ |
InChI-Schlüssel |
BPUHYJVBDKXZNV-BUHFOSPRSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)/C=C/NC2=CC=CC=C2C(=O)OC)OC(=O)OC)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C=CNC2=CC=CC=C2C(=O)OC)OC(=O)OC)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.